4-(2-Benzothiazol-2-ylthio)aniline
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVWKCGKIADPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948591 | |
| Record name | 4-[(1,3-Benzothiazol-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25712-17-8 | |
| Record name | 4-(2-Benzothiazolylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Benzothiazol-2-ylthio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025712178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1,3-Benzothiazol-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-benzothiazol-2-ylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzothiazol-2-ylthio)aniline typically involves the reaction of 2-aminobenzenethiol with an appropriate aniline derivative. One common method involves the condensation of 2-aminobenzenethiol with aniline in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction can be carried out in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the initial synthesis of intermediate compounds followed by further functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzothiazol-2-ylthio)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 4-(2-Benzothiazol-2-ylthio)aniline is C₁₃H₁₀N₂S₂. The presence of two sulfur atoms in its structure contributes to its unique reactivity and biological activity, enhancing its potential applications in various fields.
Anticancer Activity
Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. It has been studied for its ability to form metal complexes that show selective cytotoxicity against various cancer cell lines. For example, transition metal complexes derived from benzothiazole aniline have demonstrated lower IC50 values than cisplatin, indicating a promising alternative for cancer treatment .
Case Study:
- Compound: MnL (a complex of this compound)
- Target Cells: HepG2 (liver cancer), MCF-7 (breast cancer), HT-29 (colon cancer)
- Findings: MnL exhibited synergistic cytotoxicity and promoted the production of reactive oxygen species in tumor cells, suggesting its mechanism of action involves DNA interaction .
Antitubercular Activity
Recent synthetic developments have focused on benzothiazole derivatives for their antitubercular properties. Compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Data Table:
| Compound Name | Synthesis Method | Inhibition Concentration (µg/mL) | Reference |
|---|---|---|---|
| BTA Derivative | Knoevenagel Condensation | 0.5 - 5 | |
| Acetamide-linked Benzothiazole | Multicomponent Reaction | 1 - 10 |
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to form stable thin films contributes to its potential use in electronic devices.
Biological Interaction Studies
The compound has been extensively studied for its interactions with biological macromolecules. Interaction studies reveal that it can bind effectively to proteins and nucleic acids, which is crucial for its function as a drug candidate .
Interaction Data:
Mechanism of Action
The mechanism of action of 4-(2-Benzothiazol-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and cellular processes. In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 4-(2-Benzothiazol-2-ylthio)aniline, differing in substituents or heterocyclic systems:
Key Research Findings
Anticancer Mechanism : The benzothiazole ring in this compound intercalates with DNA, inducing apoptosis via topoisomerase II inhibition . Methyl-substituted derivatives enhance this interaction by improving hydrophobic contacts .
Crystallographic Insights : X-ray studies of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline reveal a triclinic crystal system (space group P1) with intramolecular hydrogen bonding (N–H···S), stabilizing the planar structure .
Bioconjugation Utility : The thioether linker in 4-(Benzo[d]thiazol-2-ylmethyl)aniline enables site-selective protein modification, critical for antibody-drug conjugates .
Biological Activity
4-(2-Benzothiazol-2-ylthio)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antifungal applications. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzothiazole moiety linked to an aniline group, which is crucial for its biological interactions.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties . In particular, studies have shown that derivatives of benzothiazole, including this compound, can reduce cell viability in various cancer cell lines.
Table 1: Antiproliferative Effects in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Pancreatic Cancer (AsPC-1) | 5.0 | 3.0 |
| Breast Cancer (MCF-7) | 3.5 | 4.0 | |
| Colon Cancer (HCT116) | 4.0 | 3.5 |
Note: The lower the IC50 value, the more potent the compound is against the cancer cell line.
In a study published in Molecules, it was reported that benzothiazole derivatives showed a marked reduction in viability at low micromolar concentrations across different cancer types, indicating their potential as antitumor agents . Additionally, combinations of this compound with established chemotherapeutics like gemcitabine have shown synergistic effects, enhancing overall efficacy against pancreatic cancer cells .
The mechanism through which this compound exerts its anticancer effects is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. Target prediction analyses have identified potential targets such as cannabinoid receptors and sentrin-specific proteases that may contribute to its antiproliferative activity .
Antifungal Activity
Beyond its anticancer properties, this compound has also been investigated for its antifungal activity . Recent studies have highlighted its effectiveness against various fungal strains, making it a candidate for development as a fungicide.
Table 2: Antifungal Activity Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | <10 |
| Aspergillus niger | <15 |
| Rhizoctonia solani | <5 |
These findings suggest that compounds similar to this compound could be developed into effective antifungal agents .
Case Studies
-
Pancreatic Cancer Study :
A study involving various benzothiazole derivatives demonstrated that this compound significantly reduced viability in pancreatic cancer cell lines when used alone or in combination with gemcitabine . The selectivity index indicated a preference for targeting cancer cells over normal fibroblasts. -
Antifungal Efficacy :
In another investigation, the compound was tested against multiple fungal pathogens, exhibiting potent inhibitory effects comparable to established antifungal agents . This positions it as a promising candidate for further development in agricultural applications.
Q & A
Basic: What synthetic routes are recommended for 4-(2-Benzothiazol-2-ylthio)aniline, and how can reaction conditions be optimized?
A multi-step approach is typically employed. First, introduce the benzothiazole moiety via nucleophilic aromatic substitution or cross-coupling. For example, reacting aniline derivatives with 2-mercaptobenzothiazole in the presence of a base (e.g., KOH) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings). Evidence from analogous syntheses highlights the importance of stoichiometric control of thiol reagents to minimize disulfide byproducts .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- FTIR : Identifies NH₂ (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.5–8.0 ppm) and confirms substitution patterns.
- X-ray crystallography : Provides definitive bond lengths and angles. For instance, studies on 4-(1,3-benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate validated dihedral angles between benzothiazole and aniline rings (∼15–25°) .
- Elemental analysis : Ensures purity (>95%) and correct C/H/N/S ratios.
Intermediate: How does the electronic nature of substituents on the benzothiazole ring influence the compound’s reactivity?
Electron-withdrawing groups (e.g., -NO₂) on benzothiazole enhance electrophilicity at the sulfur atom, facilitating nucleophilic attacks (e.g., alkylation). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility. Computational studies (DFT) on analogs like 4-(trifluoromethyl)aniline derivatives demonstrate that substituent effects modulate HOMO-LUMO gaps, impacting charge-transfer interactions .
Advanced: What strategies resolve contradictions in reported biological activities of 4-(2-benzothiazolylthio)aniline derivatives?
- Standardize assays : Use consistent cell lines (e.g., MCF-7 vs. MDA-MB-468) and exposure times (e.g., 48 vs. 72 hours).
- Purity validation : Employ HPLC (>98% purity) to exclude confounding impurities.
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with enzymatic inhibition (e.g., kinase profiling). For example, discrepancies in antimicrobial activity may arise from solvent effects (DMSO concentration >0.1% can artifactually inhibit bacterial growth) .
Advanced: How do steric effects in 4-(2-benzothiazolylthio)aniline analogs affect their interaction with biological targets?
Bulky substituents (e.g., isopropylthio) introduce steric hindrance, reducing binding affinity to planar enzyme active sites (e.g., cytochrome P450). Comparative studies on 2-(isopropylthio)aniline analogs show a 3–5-fold decrease in inhibition potency compared to methylthio derivatives due to unfavorable van der Waals clashes . Molecular docking (AutoDock Vina) can predict these interactions pre-synthesis.
Intermediate: What environmental degradation pathways are relevant for 4-(2-benzothiazolylthio)aniline, and how can they be studied?
- Biodegradation : Use Desulfatiglans anilini or Pseudomonas spp. to assess microbial breakdown under aerobic/anaerobic conditions. Monitor via LC-MS for sulfoxide/sulfone intermediates.
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions; track half-life using HPLC. Studies on 4-(phenylthio)aniline show rapid cleavage of the C-S bond under UV-C light, generating aniline and benzothiazole fragments .
Advanced: What mechanistic insights guide the design of 4-(2-benzothiazolylthio)aniline-based enzyme inhibitors?
- Reversible vs. irreversible inhibition : Introduce electrophilic groups (e.g., α,β-unsaturated ketones) for covalent binding.
- Allosteric modulation : Modify the aniline ring with hydrophobic groups to target non-catalytic pockets. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability in kinase inhibitors .
- Structure-activity relationship (SAR) : Systematic substitution at the 4-position of benzothiazole (e.g., -Cl, -OCH₃) followed by enzymatic screening (IC₅₀ determinations) identifies optimal pharmacophores .
Basic: What safety protocols are essential when handling 4-(2-benzothiazolylthio)aniline in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aromatic amines (potential mutagens).
- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
